molecular formula C19H28N2O2 B13968875 Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate

Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B13968875
M. Wt: 316.4 g/mol
InChI Key: AAAFJRYASYERSK-UHFFFAOYSA-N
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Description

Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a benzyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-isopropyl-2,8-diazaspiro[45]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the reaction of benzylamine with isopropylamine under controlled conditions to form the spirocyclic core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-2,8-diazaspiro[4.5]decane
  • 2-Benzyl-2,8-diazaspiro[4.5]decane
  • 8-Benzyl-2-isopropyl-2,8-diazaspiro[4.5]decane

Uniqueness

Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

benzyl 8-propan-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C19H28N2O2/c1-16(2)20-11-8-19(9-12-20)10-13-21(15-19)18(22)23-14-17-6-4-3-5-7-17/h3-7,16H,8-15H2,1-2H3

InChI Key

AAAFJRYASYERSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(CC1)CCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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